
N-(2,4-Difluorophenyl)piperidine-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “N-(2,4-Difluorophenyl)piperidine-2-carboxamide” is C12H14F2N2O. Its molecular weight is 240.25 g/mol.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonism
N-(2,4-Difluorophenyl)piperidine-2-carboxamide derivatives have been studied for their potential as cannabinoid receptor antagonists. These compounds may have applications in characterizing cannabinoid receptor binding sites and could be useful in pharmacological research, particularly for antagonizing the effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).
Skeletal Muscle Sodium Channel Blockers
Conformationally restricted analogues of this compound have shown promise as skeletal muscle sodium channel blockers. These compounds could be developed as antimyotonic agents, potentially offering new treatments for muscle-related disorders (A. Catalano et al., 2008).
Anti-Inflammatory Activity
Novel derivatives of this compound have been synthesized and found to exhibit anti-inflammatory activity. This indicates potential applications in developing new anti-inflammatory drugs (K. Vinaya et al., 2009).
Imaging and Diagnostic Applications
Compounds structurally related to this compound have been utilized in imaging studies. For example, a radioiodinated analogue has been used to bind to mouse brain cannabinoid CB1 receptors, indicating potential applications in neuroimaging and the study of cannabinoid-related neural processes (S. Gatley et al., 1996).
Molecular Interaction Studies
Research on the molecular interaction of this compound derivatives with cannabinoid receptors has provided insights into the structure-activity relationship essential for receptor antagonism. This information is valuable in the design of new pharmacological agents targeting these receptors (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBCMIJNDPBMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



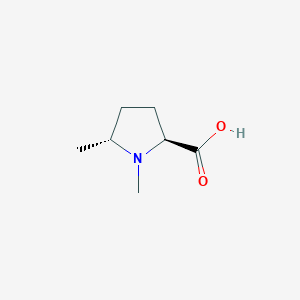
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3112994.png)
![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3112997.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)
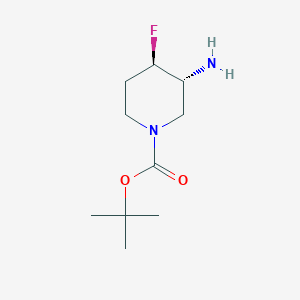


![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3113024.png)
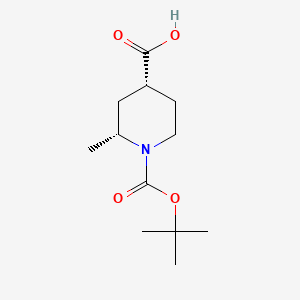
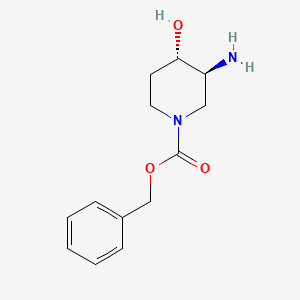
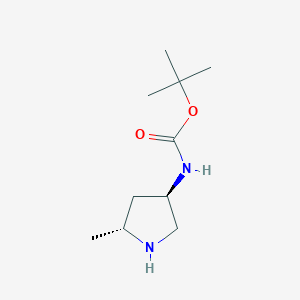
![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)

![3-[1,4]Oxazepan-4-yl-propan-1-ol](/img/structure/B3113087.png)